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Compound of Interest

Compound Name: 4-Hepten-2-one

Cat. No.: B1231225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hepten-2-one is a versatile α,β-unsaturated ketone that serves as a valuable starting

material and intermediate in organic synthesis. Its chemical structure, featuring a reactive

enone system and additional functional handles, allows for a variety of transformations, making

it a key building block for the synthesis of fragrances, natural products, and complex organic

molecules. This document provides detailed application notes and experimental protocols for

the use of 4-hepten-2-one and its derivatives in several key synthetic transformations.

Physical and Chemical Properties[1][2]
Property Value

IUPAC Name (4E)-Hept-4-en-2-one

Molecular Formula C₇H₁₂O

Molecular Weight 112.17 g/mol

Boiling Point 165.13 °C (estimate)[1]

Density 0.8618 g/cm³

Refractive Index 1.4290
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Applications in Fragrance Synthesis
4-Hepten-2-one derivatives are utilized in the fragrance industry. For instance, (Z)-4-hepten-2-

yl salicylate is a valuable fragrance ingredient known for its crisp floral and green notes.[2][3][4]

While this compound is synthesized from the corresponding alcohol, 4-hepten-2-ol, the

precursor ketone highlights the importance of this structural motif in fragrance chemistry.

Key Synthetic Transformations
Isomerization to Conjugated Systems
The non-conjugated isomer, 6-methyl-5-hepten-2-one, can be isomerized to its conjugated

counterpart, 6-methyl-4-hepten-2-one. This transformation is crucial as the conjugated system

is often more synthetically useful.

Experimental Protocol: Isomerization of 6-methyl-5-hepten-2-one

This protocol describes the isomerization of 6-methyl-5-hepten-2-one to 6-methyl-4-hepten-2-
one via an enolate intermediate.

Materials:

6-methyl-5-hepten-2-one

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Brine

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas
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Dry ice/acetone bath

Procedure:

Preparation of Lithium Diisopropylamide (LDA):

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen),

dissolve diisopropylamine (1.2 equivalents) in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

Stir the resulting solution at -78 °C for 30 minutes to form the LDA reagent.

Enolate Formation:

To the freshly prepared LDA solution, add a solution of 6-methyl-5-hepten-2-one (1.0

equivalent) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.

Stir the reaction mixture at -78 °C for 2 hours.

Protonation:

Rapidly add a pre-cooled (-78 °C) saturated aqueous solution of NH₄Cl to the reaction

mixture to quench the enolate.

Workup:

Allow the mixture to warm to room temperature.

Add diethyl ether and water to partition the phases.

Separate the organic layer and extract the aqueous layer twice with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Purification:
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Filter to remove the drying agent and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to obtain pure 6-methyl-4-hepten-2-one.

Quantitative Data:

The choice of base and reaction temperature significantly impacts the yield of the isomerization

reaction.

Base Temperature (°C) Yield (%)

Lithium diisopropylamide

(LDA)
-78 85

Sodium hydride (NaH) 25 15

Potassium tert-butoxide 0 40

Table 1: Effect of Base on Product Yield.

Temperature (°C) (using LDA) Yield (%)

-78 85

-40 60

0 25

25 <10

Table 2: Effect of Temperature on Product Yield.

Logical Workflow for Isomerization:
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Reagent Preparation Reaction Workup & Purification

Prepare LDA solution
(-78 °C)

Form enolate with
6-methyl-5-hepten-2-one

(-78 °C, 2h)

Quench with
aq. NH4Cl

(-78 °C)

Warm to RT,
Extract with Et2O,
Dry over MgSO4

Column Chromatography Pure 6-methyl-4-hepten-2-one

Click to download full resolution via product page

Caption: Workflow for the isomerization of 6-methyl-5-hepten-2-one.

Conjugate Addition Reactions (Illustrative Protocol)
As an α,β-unsaturated ketone, 4-hepten-2-one is an excellent substrate for conjugate addition

reactions (Michael additions). This allows for the introduction of a wide range of nucleophiles at

the β-position, leading to the formation of more complex molecular skeletons.

Illustrative Protocol: Michael Addition of a Malonate Ester

This protocol is a representative example of a Michael addition to 4-hepten-2-one.

Materials:

(E)-4-Hepten-2-one

Diethyl malonate

Sodium ethoxide (NaOEt)

Anhydrous ethanol (EtOH)

Dilute hydrochloric acid (HCl)

Diethyl ether

Brine

Anhydrous sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas

Procedure:

Enolate Formation:

In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1

equivalents) in anhydrous ethanol.

To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

Conjugate Addition:

Cool the enolate solution to 0 °C.

Slowly add a solution of (E)-4-hepten-2-one (1.0 equivalent) in anhydrous ethanol.

Allow the reaction to stir at room temperature and monitor its progress by TLC.

Workup:

Once the reaction is complete, neutralize the mixture with dilute HCl.

Remove the ethanol under reduced pressure.

Add water and extract the product with diethyl ether (3x).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Purification:

Filter to remove the drying agent and concentrate the organic phase.

Purify the crude product by vacuum distillation or column chromatography to yield the

Michael adduct.

Signaling Pathway for Michael Addition:
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Caption: Key steps in the Michael addition to 4-hepten-2-one.

Aldol Condensation (Illustrative Protocol)
The ketone functionality of 4-hepten-2-one allows it to participate in aldol condensations, either

as an enolate donor (after deprotonation at the α-carbon) or as an electrophilic acceptor.

Illustrative Protocol: Crossed Aldol Condensation with Benzaldehyde

This protocol illustrates a crossed aldol condensation where 4-hepten-2-one acts as the

enolate precursor.

Materials:

(E)-4-Hepten-2-one
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Benzaldehyde

Sodium hydroxide (NaOH)

Ethanol

Water

Dichloromethane

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup:

In a round-bottom flask, dissolve (E)-4-hepten-2-one (1.0 equivalent) and benzaldehyde

(1.0 equivalent) in ethanol.

Cool the mixture in an ice bath.

Base Addition:

Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) to the stirred mixture.

Maintain the temperature at or below room temperature.

Reaction Monitoring:

Stir the reaction mixture until a precipitate (the aldol product) forms or until TLC analysis

indicates the consumption of the starting materials.

Workup:

Pour the reaction mixture into cold water.

Extract the product with dichloromethane (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Purification:

Filter and concentrate the organic phase.

Purify the crude product by recrystallization or column chromatography to obtain the α,β-

unsaturated ketone product.

Logical Relationship in Aldol Condensation:

4-Hepten-2-one + Benzaldehyde

Enolate Formation
(Base catalysis)

Nucleophilic Attack
on Benzaldehyde

β-Hydroxy Ketone
(Aldol Adduct)

Dehydration
(Loss of H2O)

Crossed Aldol Product
(α,β-Unsaturated Ketone)
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Caption: Sequence of events in a crossed aldol condensation.

Conclusion
4-Hepten-2-one is a versatile and valuable building block in organic synthesis. Its utility is

demonstrated in its conversion to other useful isomers and its potential as a substrate in

fundamental carbon-carbon bond-forming reactions such as Michael additions and aldol

condensations. The provided protocols, both documented and illustrative, offer a foundation for

researchers to explore the rich chemistry of this α,β-unsaturated ketone in the development of

new synthetic methodologies and the construction of complex target molecules for the

fragrance, pharmaceutical, and other chemical industries. Further exploration of its reactivity in

cycloaddition reactions and with organometallic reagents is a promising area for future

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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